molecular formula C22H29N5 B2659988 7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 899410-01-6

7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No. B2659988
CAS RN: 899410-01-6
M. Wt: 363.509
InChI Key: NWQJOTNLUYCCFS-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized through various methods . For instance, one method involves the reaction of a thione with hydrazine hydrate .


Molecular Structure Analysis

The structure of pyrimidine derivatives can be characterized by techniques such as infrared and mass spectroscopy, 1H NMR, elemental analyses, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines can vary widely depending on the specific compound and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can be determined using various techniques. For instance, the crystal structure can be analyzed using X-ray diffraction .

Scientific Research Applications

Structural Characterization and Analgesic Properties Research on structural characterization of analgesic isothiazolopyridines, a class related to pyrazolo[1,5-a]pyrimidines, has provided insights into their molecular conformations and potential analgesic action. Studies involving semi-empirical and ab initio methods have helped in understanding the correlation between molecular geometry, electronic parameters, and their analgesic action, suggesting a basis for the design of new analgesic compounds (Karczmarzyk & Malinka, 2008).

Anti-Inflammatory and Ulcerogenic Activity Another significant area of research has been the development of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity. Pyrazolo[1,5-a]pyrimidines have been synthesized and modified to study their anti-inflammatory properties. For example, modifications to enhance anti-inflammatory properties while minimizing ulcerogenic side effects have been explored, leading to compounds with high activity and better therapeutic indices compared to traditional NSAIDs (Auzzi et al., 1983).

Electrophilic Substitution and Potential Ligand Properties Research into the electrophilic substitution reactions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines has opened up new avenues for the synthesis of novel compounds. These studies not only expand the chemical diversity of pyrazolo[1,5-a]pyrimidine derivatives but also hint at their potential as ligands for various biochemical targets, including the development of compounds with potential benzodiazepine receptor affinity (Bruni et al., 1994).

Synthetic Methods and Antihypertensive Agents The development of synthetic methods for pyrazolo[4,3-d]pyrimidines has been crucial in exploring their pharmacological applications. For instance, compounds bearing morpholine, piperidine, or piperazine moieties have shown promising antihypertensive activity. The detailed synthesis and evaluation of these compounds have contributed to the discovery of new antihypertensive agents (Bayomi et al., 1999).

Cyclic GMP Phosphodiesterase Inhibitory Activity The study of 6-phenylpyrazolo[3,4-d]pyrimidones has revealed specific inhibitors of cyclic GMP-specific phosphodiesterase, with significant implications for the treatment of hypertension. This research underscores the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in managing cardiovascular diseases (Dumaitre & Dodic, 1996).

Mechanism of Action

The mechanism of action of pyrimidines can also vary. For example, some pyrimidines have been found to exhibit anti-inflammatory effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with pyrimidines can vary depending on the specific compound. It’s important to handle these compounds with care and use appropriate personal protective equipment .

properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5/c1-4-9-19-16-20(26-14-12-25(5-2)13-15-26)27-22(23-19)21(17(3)24-27)18-10-7-6-8-11-18/h6-8,10-11,16H,4-5,9,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQJOTNLUYCCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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